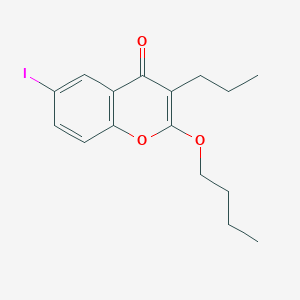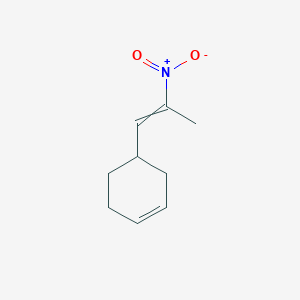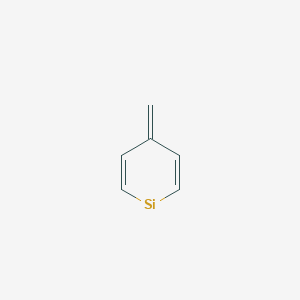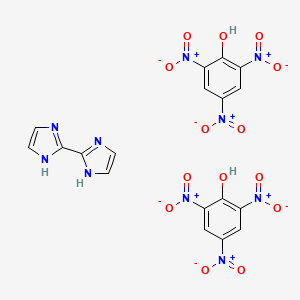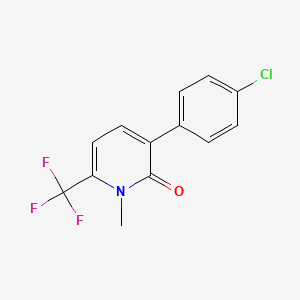
1,4,7,10-Tetrazacyclododecane;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetrazacyclododecane;trihydrate is a macrocyclic compound with the molecular formula C8H26N4O3. It is a hydrated form of 1,4,7,10-tetrazacyclododecane, which is a cyclic amine with four nitrogen atoms in its ring structure. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,7,10-Tetrazacyclododecane can be synthesized through the cyclic condensation of triethylenetetramine and diethyl oxalate in a methanolic solution. This reaction produces a twelve-membered cyclic oxamide, which can be further processed to obtain 1,4,7,10-tetrazacyclododecane .
Industrial Production Methods
Industrial production methods for 1,4,7,10-tetrazacyclododecane typically involve large-scale synthesis using similar cyclic condensation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetrazacyclododecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield alkylated or acylated products .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,4,7,10-tetrazacyclododecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as electron donors, coordinating with metal ions to form stable chelates. These chelates can then participate in various chemical and biological processes, depending on the specific metal ion and the context in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A similar macrocyclic compound used in medical imaging and radiotherapy.
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane: A derivative of 1,4,7,10-tetrazacyclododecane used as a fluoride receptor.
Cyclen: Another macrocyclic compound with similar properties and applications.
Uniqueness
1,4,7,10-Tetrazacyclododecane is unique due to its specific ring structure and the ability to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
144576-60-3 |
|---|---|
Formule moléculaire |
C8H26N4O3 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1,4,7,10-tetrazacyclododecane;trihydrate |
InChI |
InChI=1S/C8H20N4.3H2O/c1-2-10-5-6-12-8-7-11-4-3-9-1;;;/h9-12H,1-8H2;3*1H2 |
Clé InChI |
LZHZXGCLZNBYQR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCNCCN1.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)

![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
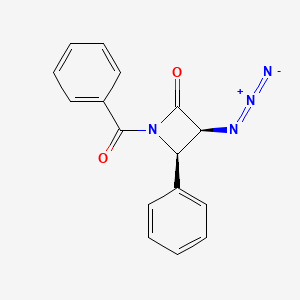
![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)
